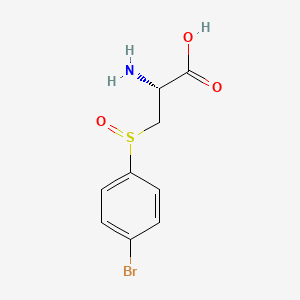

S-(4-Bromophenyl)cysteine sulfoxide

Description

Structure

3D Structure

Properties

CAS No. |

152406-99-0 |

|---|---|

Molecular Formula |

C9H10BrNO3S |

Molecular Weight |

292.147 |

IUPAC Name |

(2R)-2-amino-3-(4-bromophenyl)sulfinylpropanoic acid |

InChI |

InChI=1S/C9H10BrNO3S/c10-6-1-3-7(4-2-6)15(14)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-,15?/m0/s1 |

InChI Key |

RMEPGYSIRTUMIL-CYQMCQFNSA-N |

SMILES |

C1=CC(=CC=C1S(=O)CC(C(=O)O)N)Br |

Synonyms |

S-(4-bromophenyl)cysteine sulfoxide |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of S 4 Bromophenyl Cysteine Sulfoxide

Chirality at the Sulfur Center and Cysteine Moiety

S-(4-Bromophenyl)cysteine sulfoxide (B87167) is a chiral molecule possessing two distinct stereogenic centers. The first is the α-carbon of the cysteine residue, which, in the naturally derived form, typically has the (R) configuration (using the Cahn-Ingold-Prelog priority rules) corresponding to the L-amino acid.

The second, and more synthetically variable, chiral center is the sulfur atom of the sulfoxide group. thieme-connect.de A sulfoxide contains a sulfur atom bonded to two carbon atoms and one oxygen atom, with a lone pair of electrons also residing on the sulfur. thieme-connect.de This arrangement results in a trigonal pyramidal geometry around the sulfur atom. When the two organic groups attached to the sulfur are different, as is the case with the 4-bromophenyl group and the cysteinyl methyl group, the sulfur atom becomes a stereocenter. thieme-connect.de The energy barrier for the inversion of this stereocenter is high enough to allow for the isolation of stable enantiomers at room temperature.

Consequently, the oxidation of S-(4-bromophenyl)-L-cysteine results in the formation of two diastereomers, which are designated based on the configuration at the sulfur center, either (R) or (S). This leads to two possible diastereomeric forms: (RC, RS)-S-(4-Bromophenyl)cysteine sulfoxide and (RC, SS)-S-(4-Bromophenyl)cysteine sulfoxide.

Diastereomeric Considerations and Their Implications in Research

The presence of two chiral centers means that the oxidation of a single enantiomer of S-(4-bromophenyl)-L-cysteine will produce a mixture of two diastereomers. mdpi.com The synthesis of analogous S-alkyl-L-cysteine sulfoxides, such as S-benzyl-L-cysteine sulfoxide, typically yields a mixture of the (RS) and (SS) diastereomers. nih.gov These diastereomers are not mirror images and thus possess different physical and chemical properties, including melting points, solubility, and chromatographic retention times. This difference allows for their separation using techniques like fractional crystallization or high-performance liquid chromatography (HPLC). mdpi.com

The absolute configuration of these separated diastereomers can be determined using spectroscopic methods. For instance, in studies of S-benzyl-L-cysteine sulfoxide, Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) were employed to unambiguously assign the stereochemistry at the sulfur atom. The two diastereomers exhibited distinct NMR signals, particularly for the protons adjacent to the sulfoxide group, and showed CD spectra with opposite Cotton effects.

The implications of this diastereomerism are significant in research, particularly in fields like pharmacology and toxicology. Different diastereomers of a compound can exhibit markedly different biological activities and metabolic fates. researchgate.net For example, the various stereoisomers of the anti-platelet drug prasugrel's active metabolite show a clear rank order of potency in inhibiting platelet aggregation. researchgate.net Therefore, the ability to synthesize or separate specific diastereomers of S-(4-Bromophenyl)cysteine sulfoxide is crucial for accurately assessing its biological profile and for developing stereochemically pure compounds for research applications.

Table 1: Spectroscopic and Physical Properties of Diastereomers (Representative Data from Analogous S-Aryl-L-Cysteine Sulfoxides)

| Property | Diastereomer 1 ((R | Diastereomer 2 ((R | Reference Method |

| Specific Rotation | Dextrorotary (+) | Levorotary (-) | Polarimetry |

| CD Spectrum | Positive Cotton Effect | Negative Cotton Effect | CD Spectroscopy |

| HPLC Retention | Different retention times | Different retention times | HPLC mdpi.com |

| NMR Spectrum | Distinct chemical shifts for CH₂ protons | Distinct chemical shifts for CH₂ protons | ¹H NMR Spectroscopy |

This table is illustrative and based on data for analogous compounds like S-benzyl-L-cysteine sulfoxide. Specific values for this compound would require dedicated experimental analysis.

Advanced Computational Approaches to Conformational Landscape and Stability

For this compound, computational analysis can provide insight into:

Stable Conformers: Identifying the preferred spatial arrangement of the 4-bromophenyl ring relative to the cysteine backbone.

Intramolecular Interactions: Mapping non-covalent interactions, such as hydrogen bonds between the sulfoxide oxygen and the amino or carboxyl groups, which stabilize certain conformations. mdpi.com

Influence of the Substituent: Assessing how the electron-withdrawing and sterically bulky bromo-substituent on the phenyl ring affects the electronic properties and conformational preferences of the molecule.

Quantum mechanics/molecular mechanics (QM/MM) methods can also be employed to study the molecule within a simulated biological environment, such as the active site of an enzyme, providing insights into its potential binding modes and reactivity. acs.org These theoretical calculations complement experimental data from techniques like X-ray crystallography and NMR, providing a comprehensive, atom-level understanding of the molecule's structure and dynamics. mdpi.comweizmann.ac.il

Table 2: Common Computational Methods and Their Applications

| Computational Method | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization, frequency calculations, potential energy surface scanning. nih.govresearchgate.net | Prediction of stable conformers, relative energies, vibrational frequencies, and barriers to rotation. |

| Molecular Mechanics (MM) | Conformational searching, molecular dynamics simulations. umich.edu | Exploration of a wide range of possible conformations, analysis of molecular motion over time. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating the molecule in a complex environment (e.g., solvated, protein-bound). acs.org | Understanding intermolecular interactions, binding modes, and reaction mechanisms in a biological context. |

Synthetic Methodologies for S 4 Bromophenyl Cysteine Sulfoxide and Analogues

Chemical Synthesis Pathways

Chemical synthesis provides versatile and scalable routes to S-(4-Bromophenyl)cysteine sulfoxide (B87167) and related compounds. These pathways often involve the initial formation of the S-aryl cysteine thioether, followed by a controlled oxidation to the sulfoxide.

Oxidation of S-Aryl Cysteines

The direct oxidation of S-aryl cysteines is a common and straightforward method for preparing the corresponding sulfoxides. This transformation requires careful selection of the oxidant and reaction conditions to prevent over-oxidation to the sulfone. A variety of oxidizing agents can be employed, with hydrogen peroxide often being a preferred reagent due to its environmental compatibility. The reaction is typically performed in a suitable solvent, and the presence of a catalyst can enhance the reaction's efficiency and selectivity. For instance, metal complexes, such as those involving vanadium, have been used to catalyze the asymmetric oxidation of sulfides to sulfoxides. researchgate.netorgsyn.org

One of the primary challenges in this approach is achieving high chemoselectivity, as other functional groups within the molecule may also be susceptible to oxidation. researchgate.net Additionally, controlling the stereochemistry at the newly formed chiral sulfur center is a significant consideration, often requiring the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. researchgate.netresearchgate.net The photocatalytic oxidation of S-aryl-L-cysteines using ruthenium(III)-polypyridyl complexes has also been explored, yielding the sulfoxide as the major product. researchgate.netresearchgate.net

Table 1: Examples of Oxidizing Agents for S-Aryl Cysteine Oxidation

| Oxidizing Agent | Catalyst/Conditions | Key Features |

| Hydrogen Peroxide (H₂O₂) | Vanadyl acetylacetonate (B107027) orgsyn.org | Mild conditions, can be used for asymmetric synthesis. orgsyn.org |

| Cumene hydroperoxide (CHP) | Chiral ligands | Can achieve enantioselectivity. researchgate.net |

| Ru(III)-polypyridyl complexes | Visible light | Photocatalytic, proceeds via a metal-to-ligand charge transfer mechanism. researchgate.netresearchgate.net |

| meta-Chloroperoxybenzoic acid (mCPBA) | Standard organic oxidant | Often used, but can lead to over-oxidation. |

Nucleophilic Substitution Approaches for Cysteine Conjugation

The formation of the S-aryl cysteine bond is a critical step in the synthesis of the precursor for S-(4-Bromophenyl)cysteine sulfoxide. Nucleophilic aromatic substitution (SNAr) is a widely used method for this purpose. nih.gov This reaction typically involves the reaction of a cysteine derivative with an activated aryl halide, such as one bearing strong electron-withdrawing groups (e.g., nitro or fluoro groups), which facilitate the substitution process. nih.gov The reaction of cysteine with aryl halides can be promoted by transition metals like nickel(II), which has been shown to facilitate S-arylation with arylboronic acids under mild, aqueous conditions. rsc.org

Another approach involves the use of copper(I) iodide to mediate the reaction between N-acetyl-L-cysteine and unactivated aromatic iodides, providing a route to S-aryl-N-acetyl-L-cysteines. publish.csiro.au Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for S-arylation, offering a broad substrate scope that is less dependent on the electronic nature of the aryl group compared to SNAr methods. nih.govnih.gov These metal-mediated approaches often exhibit rapid kinetics and high chemoselectivity for cysteine residues. nih.gov

Table 2: Comparison of Nucleophilic Substitution Methods for Cysteine Arylation

| Method | Reagents | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient aryl halides nih.gov | Requires activated substrates, can be highly chemoselective for cysteine. nih.gov |

| Nickel-Promoted Arylation | Arylboronic acids, Ni(II) salt rsc.org | Fast reaction rates under physiological conditions. rsc.org |

| Copper-Mediated Substitution | Aryl iodides, Cu(I) iodide publish.csiro.au | Applicable to unactivated aryl halides. publish.csiro.au |

| Palladium-Catalyzed Cross-Coupling | Aryl halides, Pd catalyst nih.govnih.gov | Broad substrate scope, mild reaction conditions. nih.govnih.gov |

Enantioselective Synthesis Strategies (e.g., Asymmetric Sulfide (B99878) Oxidation)

Achieving high enantiopurity is often a critical goal in the synthesis of this compound, as the biological activity of chiral sulfoxides can be highly dependent on their stereochemistry. google.comgoogle.com Asymmetric oxidation of the parent S-aryl cysteine is a primary strategy for introducing chirality at the sulfur atom. This can be accomplished using chiral oxidizing agents or, more commonly, a stoichiometric oxidant in the presence of a chiral metal catalyst. researchgate.net Vanadium complexes with chiral Schiff base ligands, for example, have been successfully employed for the asymmetric oxidation of sulfides. researchgate.net

Another established method is the Andersen synthesis, which involves the diastereoselective reaction of a chiral sulfinate ester with a Grignard reagent. researchgate.net While effective, this method requires the preparation and separation of diastereomeric sulfinyl derivatives. conicet.gov.ar More recently, palladium-catalyzed enantioselective arylation of aryl sulfenate anions has been developed as a novel approach to produce chiral diaryl sulfoxides with good functional group compatibility and high enantioselectivity. conicet.gov.ar

Kinetic resolution, either through oxidation or reduction, presents another avenue to enantioenriched sulfoxides. For instance, enzymatic kinetic resolution using methionine sulfoxide reductase A has shown excellent selectivity in the reduction of racemic sulfoxides. acs.org

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing S-aryl cysteine sulfoxides. ucl.ac.uk Biocatalysis can provide high enantioselectivity under mild reaction conditions, often avoiding the need for protecting groups and reducing the generation of hazardous waste. researchgate.netucl.ac.uk

For the synthesis of the S-aryl cysteine precursor, enzymes such as tryptophan synthase have been utilized. For example, S-phenyl-L-cysteine has been synthesized from thiophenol and L-serine using a recombinant tryptophan synthase from E. coli. nih.govresearchgate.net Cysteine conjugate β-lyases have also been implicated in the metabolism of cysteine sulfoxides, capable of forming S-(p-bromophenyl)-L-cysteine from S-(p-bromophenyl)-L-cysteine sulfoxide in vitro. nih.gov

The oxidation of the thioether to the sulfoxide can also be achieved using biocatalysts. Oxidoreductases, such as those from various microorganisms, have been shown to catalyze the enantioselective oxidation of sulfides. scielo.br For instance, certain bacterial strains can produce either the (R)- or (S)-sulfoxide with high optical purity. scielo.br Flavoenzymes, such as CmoO, are involved in the stereospecific sulfoxidation of S-alkylated cysteines in bacterial pathways. acs.org

Derivatization Strategies for Structural Exploration and Chemical Diversification

Derivatization of this compound and its analogues is essential for exploring structure-activity relationships and developing new chemical entities with tailored properties. These strategies can involve modification of the cysteine backbone, the aryl ring, or the sulfoxide group itself.

Modification of the cysteine portion can include N-acylation or esterification of the carboxylic acid. These changes can alter the compound's solubility, cell permeability, and metabolic stability. For example, N-acetyl-S-aryl-L-cysteines are common derivatives prepared in synthetic studies. publish.csiro.au

The aryl ring provides a versatile handle for diversification. The bromo-substituent on the phenyl ring can be replaced with other functional groups through various cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe electronic and steric effects. chemrxiv.org

Furthermore, the sulfoxide itself can be a point of modification. Reduction of the sulfoxide to the corresponding sulfide or oxidation to the sulfone provides analogues with different electronic and steric properties. acs.org The development of cleavable S-aryl thioether linkages for bioconjugation highlights the potential for creating tunable and reversible modifications. nih.gov These derivatization strategies are crucial for generating libraries of compounds for biological screening and optimizing desired activities.

Metabolic Fates and Biotransformation Pathways of S 4 Bromophenyl Cysteine Sulfoxide

Role in the Mercapturic Acid Pathway

The mercapturic acid pathway is a major detoxification route for a wide range of electrophilic compounds. tandfonline.comnih.gov This pathway involves the conjugation of the electrophile with glutathione (B108866) (GSH), followed by a series of enzymatic modifications that ultimately lead to the formation of a mercapturic acid (N-acetyl-L-cysteine S-conjugate), which is then excreted. tandfonline.comnih.govresearchgate.net

The journey of S-(4-Bromophenyl)cysteine sulfoxide (B87167) begins with the metabolism of bromobenzene (B47551). Bromobenzene is first oxidized to an electrophilic intermediate, bromobenzene oxide, by cytochrome P450 enzymes. tandfonline.com This reactive epoxide can then be conjugated with glutathione (GSH). tandfonline.com The resulting glutathione S-conjugate undergoes sequential hydrolysis by γ-glutamyltransferase and dipeptidases to form S-(4-Bromophenyl)-L-cysteine. tandfonline.comnih.gov This cysteine conjugate can then be N-acetylated to form the corresponding mercapturic acid, S-(4-bromophenyl)mercapturic acid. tandfonline.com Alternatively, the sulfur atom of S-(4-Bromophenyl)-L-cysteine can be oxidized to form S-(4-Bromophenyl)cysteine sulfoxide.

While the mercapturic acid pathway is primarily a detoxification mechanism, certain intermediates can be bioactivated to toxic metabolites. tandfonline.comnih.gov Cysteine S-conjugates, including S-(4-Bromophenyl)cysteine, can be substrates for pyridoxal (B1214274) 5'-phosphate-dependent enzymes known as cysteine S-conjugate β-lyases (C-S lyases). nih.govexpasy.orgnih.gov These enzymes catalyze a β-elimination reaction, cleaving the carbon-sulfur bond. nih.govexpasy.orgnih.gov

In the case of this compound, studies have shown that it can be enzymatically converted to p-bromothiophenol and S-(p-bromophenyl)-L-cysteine in in vitro systems using isolated rat hepatocytes or purified cysteine conjugate beta-lyases. nih.gov The initial step is believed to be the liberation of the thiol, which is then followed by the formation of the cysteine conjugate. nih.gov This C-S bond cleavage pathway is significant as it can lead to the generation of reactive intermediates. nih.gov Cysteine S-conjugate β-lyases are promiscuous enzymes that can act on a variety of S-substituted L-cysteine conjugates, leading to the formation of a thiol, pyruvate (B1213749), and ammonia. expasy.orguniprot.org

Oxidative and Reductive Biotransformations in Biological Systems

The sulfur atom in this compound is a key site for further metabolic transformations. Oxidation of the sulfide (B99878) in S-(4-Bromophenyl)cysteine to the sulfoxide is a critical step. This oxidation can be catalyzed by various enzymes, including flavin-containing monooxygenases (FMOs). nih.govscielo.br FMOs are known to catalyze the S-oxygenation of a variety of xenobiotics. nih.gov The oxidation of the sulfur atom creates a chiral center, resulting in two diastereomers: (R)- and (S)-sulfoxides. nih.govthieme-connect.de

In Vitro and Ex Vivo Metabolic Models for Pathway Elucidation

To understand the complex metabolic pathways of compounds like this compound, various experimental models are employed. nih.gov These models provide controlled environments to study specific enzymatic reactions and metabolic routes.

In Vitro Models: These include subcellular fractions like microsomes and cytosol, as well as cultured cells such as isolated hepatocytes. nih.govnih.gov For instance, the enzymatic formation of p-bromothiophenol and S-(p-bromophenyl)-L-cysteine from this compound was demonstrated using isolated rat hepatocytes and purified cysteine conjugate beta-lyases. nih.gov Such models are invaluable for identifying the enzymes involved in specific metabolic steps and for studying the kinetics of these reactions. nih.govnih.gov

Ex Vivo Models: The isolated perfused lung is an example of an ex vivo model that bridges the gap between in vitro and in vivo studies. nih.gov While not specifically detailed for this compound in the provided context, such models allow for the investigation of metabolic processes in an intact organ, providing a more integrated view of absorption, distribution, and metabolism. nih.gov

These models, often used in conjunction, allow researchers to piece together the intricate metabolic fate of xenobiotics.

Enzymological Aspects and Molecular Interactions of S 4 Bromophenyl Cysteine Sulfoxide

Enzymes Catalyzing Formation of S-(4-Bromophenyl)cysteine Sulfoxide (B87167)

The formation of a sulfoxide from its corresponding sulfide (B99878), S-(4-Bromophenyl)-L-cysteine, is an oxidative process. This bio-transformation is primarily catalyzed by monooxygenases, which incorporate one atom of molecular oxygen into the substrate.

Flavin-containing monooxygenases (FMOs) are a critical family of enzymes responsible for the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds. ucl.ac.uknih.gov These enzymes, designated as EC 1.14.13.8, are found in the endoplasmic reticulum of various tissues, with FMO3 being the predominant form in the adult human liver. mdpi.comwikipedia.org FMOs utilize NADPH and molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate, which then non-electrophilically transfers an oxygen atom to the nucleophilic sulfur atom of a substrate. nih.gov

The substrate specificity of FMOs is broad, encompassing a wide range of xenobiotics. researchgate.net They are particularly noted for their role in S-oxygenation reactions. wikipedia.org Research has demonstrated that bacterial FMOs are effective biocatalysts for converting prochiral aromatic sulfides into chiral sulfoxides with moderate to high enantioselectivity. mdpi.com Notably, studies using a thermostable FMO from the bacterium Nitrincola lacisaponensis (NiFMO) have shown successful conversion of various aromatic sulfides, with the best results observed in the preparation of p-methyl-, p-chloro-, and p-bromophenyl methyl sulfoxides. mdpi.com This provides strong evidence that FMOs are primary candidates for catalyzing the oxidation of the sulfide precursor, S-(4-Bromophenyl)-L-cysteine, to form S-(4-Bromophenyl)cysteine sulfoxide.

While FMOs are major contributors to sulfoxidation, other oxidoreductases can also catalyze this reaction. The enzymatic oxidation of sulfides to sulfoxides is a key reaction in drug metabolism and biocatalysis. ucl.ac.ukthieme-connect.de

Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-containing enzymes is well-known for its central role in metabolizing a vast array of substrates. Like FMOs, CYPs are monooxygenases that can perform S-oxidation, although they are often associated with a wider range of oxidative reactions. The enzymatic sulfoxidation of sulfides can be catalyzed by various enzymes, including CYPs. scielo.br

Peroxygenases and Peroxidases: These enzymes represent another class of oxidoreductases capable of sulfoxidation. mdpi.com They utilize hydrogen peroxide or other peroxides as the oxidant to transfer an oxygen atom to the sulfide. For instance, vanadium bromoperoxidase has been used to produce sulfoxides from sulfides. scielo.br The biocatalytic oxidation of sulfides is a significant area of research, aiming to replace traditional chemical methods that often require harsh reagents. organic-chemistry.org

Enzymes Catalyzing Degradation of this compound

The degradation of this compound can proceed through several enzymatic pathways, primarily involving the cleavage of the carbon-sulfur bond or modification of other parts of the molecule.

C-S lyases, specifically cysteine S-conjugate β-lyases (EC 4.4.1.13), are a family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the cleavage of the C-S bond in cysteine S-conjugates. touro.eduwikipedia.orgnih.gov This reaction, known as a β-elimination, results in the formation of pyruvate (B1213749), ammonia, and a corresponding thiol. touro.edunih.gov

Alliinase (EC 4.4.1.4), the enzyme responsible for the characteristic flavor of freshly crushed garlic, is a well-known C-S lyase that acts specifically on S-alk(en)yl-L-cysteine sulfoxides. nih.govresearchgate.net The general mechanism involves the cleavage of the C-S bond to produce highly reactive sulfenic acids, which then undergo further non-enzymatic reactions. oup.comresearchgate.net

The substrate specificity of C-S lyases can be broad. An alliinase isolated from the medicinal plant Petiveria alliacea demonstrated activity with a wide range of cysteine sulfoxide derivatives bearing both aromatic and aliphatic substituents. oup.com Similarly, bacterial C-S lyases have been shown to cleave various L-cysteine S-conjugate compounds. acs.org This suggests that this compound is a potential substrate for this class of enzymes. However, it is noteworthy that a study on human renal cortex cytosol found no detectable C-S lyase activity towards the non-oxidized precursor, S-(4-bromophenyl)-L-cysteine, whereas activity was observed with halogenated aliphatic cysteine conjugates. nih.gov This highlights that substrate acceptance can be highly specific depending on the enzyme source and the nature of the substituent.

Beyond direct C-S bond cleavage, other enzymes can modify this compound or its metabolic precursors.

Cysteine-conjugate Transaminase: A specific enzyme, cysteine-conjugate transaminase (EC 2.6.1.75), has been identified and characterized that utilizes S-(4-bromophenyl)-L-cysteine (the sulfide precursor) as a substrate. wikipedia.orgenzyme-database.orgqmul.ac.uk This enzyme catalyzes the transfer of the amino group from the cysteine conjugate to 2-oxoglutarate, producing S-(4-bromophenyl)mercaptopyruvate and L-glutamate. wikipedia.orgexpasy.org This transamination represents a significant metabolic pathway for S-aryl-cysteines. ontosight.ai

Hydrolases: In the broader context of xenobiotic metabolism, hydrolases play a role in processing conjugated molecules. mdpi.com For instance, peptidases are involved in the mercapturic acid pathway, which processes glutathione (B108866) S-conjugates down to cysteine S-conjugates. nih.gov While direct hydrolase activity on this compound is not documented, such enzymes could potentially act on related metabolic intermediates.

Sulfoxide Reductases: Another potential metabolic route is the reduction of the sulfoxide back to its sulfide form. Methionine sulfoxide reductases (MsrA and MsrB) are enzymes that repair oxidative damage by reducing methionine sulfoxide residues in proteins back to methionine. ucl.ac.uk These enzymes, or others with similar activity, could potentially catalyze the reduction of xenobiotic sulfoxides like this compound, thereby reversing the initial activation step.

Substrate Specificity and Kinetic Studies of Interacting Enzymes

The efficiency and selectivity of the enzymatic reactions described above are determined by the specific interactions between the enzyme's active site and the substrate. Kinetic studies provide quantitative measures of these interactions. researchgate.netmlsu.ac.in

The specificity of FMOs for S-oxygenation is well-established, though they can also N-oxygenate substrates. nih.govresearchgate.net Human FMO3 is known to be sensitive to the steric properties of its substrates. researchgate.net

For C-S lyases, substrate specificity can be broad but is an absolute requirement for the L-cysteine sulfoxide moiety. researchgate.net Kinetic parameters for an alliinase from Petiveria alliacea have been determined for a variety of S-substituted cysteine sulfoxide substrates. The enzyme showed a wide range of catalytic efficiencies (kcat/Km) for different substrates, indicating that the nature of the S-substituent significantly influences the interaction. For example, the enzyme displayed a high affinity (low Km) for its natural substrate, S-benzyl-L-cysteine sulfoxide, which is structurally analogous to this compound. oup.com

The table below presents kinetic data for the P. alliacea alliinase with various cysteine sulfoxide substrates, illustrating the enzyme's broad substrate acceptance and the impact of the substituent on catalytic activity.

Table 1. Kinetic Parameters of Petiveria alliacea Alliinase with Various Cysteine Sulfoxide Substrates. oup.com

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| S-Benzyl-L-cysteine sulfoxide | 0.29 ± 0.05 | 15.8 ± 0.6 | 54,500 |

| S-Phenyl-L-cysteine sulfoxide | 1.5 ± 0.3 | 2.0 ± 0.1 | 1,330 |

| S-p-Tolyl-L-cysteine sulfoxide | 0.32 ± 0.07 | 1.5 ± 0.1 | 4,690 |

| S-(2,4-Dinitrophenyl)-L-cysteine sulfoxide | 0.20 ± 0.04 | 0.13 ± 0.01 | 650 |

| S-Allyl-L-cysteine sulfoxide (Alliin) | 5.3 ± 0.9 | 11.0 ± 1.0 | 2,080 |

| S-Ethyl-L-cysteine sulfoxide | 1.4 ± 0.2 | 13.7 ± 0.9 | 9,790 |

| S-Methyl-L-cysteine sulfoxide | 15.0 ± 3.0 | 1.7 ± 0.2 | 110 |

| S-(2-Hydroxyethyl)-L-cysteine sulfoxide | 0.8 ± 0.1 | 1.5 ± 0.1 | 1,880 |

This data demonstrates that enzymes with alliinase-like activity can effectively process aromatic cysteine sulfoxides. The relatively high affinity and turnover rate for S-benzyl-L-cysteine sulfoxide suggest that this compound would likely be a viable substrate for such enzymes.

Advanced Analytical and Spectroscopic Characterization in Research of S 4 Bromophenyl Cysteine Sulfoxide

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of S-(4-Bromophenyl)cysteine sulfoxide (B87167), enabling its separation from complex mixtures and the evaluation of its enantiomeric and chemical purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like S-(4-Bromophenyl)cysteine sulfoxide. Both reversed-phase and chiral HPLC methods are critical in its research.

Reversed-phase HPLC is commonly employed for purity assessment and quantification. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape and ionization for subsequent mass spectrometry detection. Methods have been developed for a wide array of S-substituted cysteine derivatives, which can be adapted for this compound. nih.gov Pre-column derivatization with reagents such as o-phthaldialdehyde (OPA) or dansyl chloride can be used to introduce a chromophore or fluorophore, enhancing detection sensitivity. nih.govnih.gov

Due to the presence of two chiral centers in this compound (at the alpha-carbon of the cysteine moiety and the sulfur atom of the sulfoxide), chiral HPLC is indispensable for separating its stereoisomers. Chiral stationary phases (CSPs) based on macrocyclic glycopeptides (e.g., teicoplanin, vancomycin) or polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) have proven effective for resolving the enantiomers of various chiral sulfoxides. nih.govnih.gov The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the separation selectivity. nih.gov For instance, studies on a range of chiral sulfoxides have shown that teicoplanin-based CSPs are highly effective, often with consistent elution orders for (S)- and (R)-enantiomers. nih.gov

Table 1: Illustrative HPLC Conditions for the Analysis of S-Aryl Cysteine Sulfoxide Analogs

| Parameter | Reversed-Phase HPLC | Chiral HPLC |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Teicoplanin-based CSP |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Heptane/Ethanol/Methanol (e.g., 80:15:5 v/v/v) |

| Gradient/Isocratic | Gradient elution | Isocratic elution |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 220 nm or Mass Spectrometry | UV at 220 nm or Polarimetry |

| Purpose | Purity assessment, Quantification | Enantiomeric separation |

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar and non-volatile compounds like this compound is contingent upon a chemical modification step known as derivatization. sigmaaldrich.com Derivatization converts the polar functional groups (carboxylic acid, amine, and sulfoxide) into more volatile and thermally stable moieties, allowing the analyte to be vaporized and passed through the GC column. jfda-online.com

Common derivatization strategies for amino acids include silylation and acylation. nih.gov Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with active hydrogens in the molecule to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comnih.gov Alternatively, a two-step process involving esterification of the carboxylic acid group followed by acylation of the amino group can be employed. A specific GC method developed for S-alk(en)ylcysteine sulfoxides involves derivatization with ethyl chloroformate followed by reduction of the sulfoxide group. nih.govresearchgate.net This highlights that the sulfoxide group itself can be a target for derivatization or chemical conversion to facilitate GC analysis.

The choice of derivatization reagent is crucial and can be optimized to achieve maximum yield and a stable derivative that produces characteristic fragments in subsequent mass spectrometry analysis. sigmaaldrich.com Chiral separations can also be achieved in GC by using chiral derivatizing agents to form diastereomers that can be separated on a standard achiral column, or by using a chiral stationary phase to separate the enantiomers of the derivatized analyte. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids and Related Compounds

| Reagent Class | Example Reagent | Target Functional Groups | Resulting Derivative |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -COOH, -NH₂, -OH, -SH | Trimethylsilyl (TMS) |

| Acylation | Acetic Anhydride | -NH₂, -OH, -SH | Acetyl |

| Esterification | Methanolic HCl | -COOH | Methyl Ester |

| Alkylation/Acylation | Ethyl Chloroformate | -COOH, -NH₂ | N,O-di-ethoxycarbonyl |

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for the structural characterization of this compound and the identification of its metabolites.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₉H₁₀BrNO₃S), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. thermofisher.com The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an additional, highly specific signature for identifying bromine-containing compounds in a complex sample matrix. researchgate.netnih.gov This technique is crucial for confirming the identity of the parent compound and its potential metabolites in various biological and environmental samples. figshare.comdiva-portal.org

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Elemental Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | C₉H₁₁BrNO₃S⁺ | 291.9743 | 293.9723 |

| [M+Na]⁺ | C₉H₁₀BrNNaO₃S⁺ | 313.9563 | 315.9542 |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of interest, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. google.comnih.gov The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, MS/MS analysis would reveal characteristic fragmentation pathways that help to confirm its structure and identify its metabolites.

Expected fragmentation of the protonated molecule would involve cleavages around the cysteine backbone and the sulfoxide group. For instance, the loss of water (H₂O) or the sulfoxide oxygen (SO) from the precursor ion is a common fragmentation pathway for sulfoxides. nih.gov Other characteristic cleavages would include the loss of the carboxyl group (as CO₂ or H₂O + CO), and fragmentation of the cysteine side chain, leading to ions representing the bromophenylthio moiety. This detailed structural information is invaluable for distinguishing between isomers and for identifying metabolic transformations, such as N-acetylation, which is a common metabolic pathway for cysteine derivatives. arxiv.org

Table 4: Hypothetical MS/MS Fragmentation of [this compound + H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 291.97 / 293.97 | H₂O | 273.96 / 275.96 | Dehydrated precursor |

| 291.97 / 293.97 | HCOOH (Formic Acid) | 245.96 / 247.96 | Decarboxylated precursor |

| 291.97 / 293.97 | C₃H₅NO₂ (Alanine part) | 202.92 / 204.92 | Bromophenylsulfinyl ion |

| 245.96 / 247.96 | SO | 197.97 / 199.97 | Bromophenylthio-ethylamine ion |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the stereochemistry of the molecule. cdnsciencepub.comcdnsciencepub.com

In the ¹H NMR spectrum, distinct signals would be observed for the aromatic protons on the bromophenyl ring, typically in the range of 7.0-8.0 ppm. The protons of the cysteine backbone (α-CH and β-CH₂) would appear at specific chemical shifts, with their multiplicity revealing coupling to adjacent protons. The formation of the sulfoxide from the corresponding sulfide (B99878) results in a downfield shift of the signals for the adjacent protons (β-CH₂), and due to the creation of a stereocenter at the sulfur, these methylene (B1212753) protons become diastereotopic and are expected to appear as a complex multiplet (ABX system). researchgate.net

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on S-phenyl-l-cysteine sulfoxide and related structures in D₂O or DMSO-d₆)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | ~4.2 (dd) | ~53 |

| β-CH₂ | ~3.4-3.6 (m) | ~55 |

| C=O | - | ~171 |

| Aromatic CH (ortho to S) | ~7.8 (d) | ~133 |

| Aromatic CH (meta to S) | ~7.7 (d) | ~132 |

| Aromatic C (ipso-S) | - | ~138 |

| Aromatic C (ipso-Br) | - | ~124 |

1H NMR and 13C NMR

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for determining the molecular structure of this compound. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR, the chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, the aromatic protons of the 4-bromophenyl group typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The protons of the cysteine moiety, including the α-proton and the β-protons, exhibit characteristic shifts that are sensitive to the presence of the sulfoxide group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.6 - 7.7 | 132.0 - 133.0 |

| Aromatic CH | 7.4 - 7.5 | 130.0 - 131.0 |

| Cα-H | 3.8 - 4.2 | 52.0 - 55.0 |

| Cβ-H | 3.1 - 3.5 | 35.0 - 40.0 |

| C-Br | - | 122.0 - 124.0 |

| C-S | - | 140.0 - 142.0 |

| C=O | - | 170.0 - 173.0 |

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR)

To further refine the structural assignment, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR) are employed.

COSY (¹H-¹H Correlation Spectroscopy) is used to identify protons that are spin-spin coupled. In the COSY spectrum of this compound, cross-peaks would be observed between the α-proton and the β-protons of the cysteine residue, confirming their connectivity. Similarly, correlations between adjacent aromatic protons can help in assigning their specific positions on the bromophenyl ring.

HETCOR (¹H-¹³C Heteronuclear Correlation) , or its more modern variants like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), establishes correlations between directly bonded protons and carbon atoms (HSQC) or through multiple bonds (HMBC). For this compound, an HSQC experiment would show a correlation peak between each proton and the carbon atom it is attached to, such as the Cα-H and Cα, and the aromatic protons and their respective carbons. An HMBC experiment would reveal longer-range couplings, for example, between the β-protons of the cysteine and the aromatic carbon attached to the sulfur atom (C-S), providing definitive evidence for the S-aryl linkage.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is invaluable for identifying the functional groups present in this compound.

FTIR Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays absorption bands characteristic of specific functional groups. Key vibrational modes for this compound include:

S=O stretch: A strong absorption band typically appears in the region of 1000-1100 cm⁻¹, which is characteristic of the sulfoxide group.

C=O stretch: The carboxylic acid carbonyl group will show a strong absorption band around 1700-1725 cm⁻¹.

N-H stretch: The amine group of the cysteine moiety will exhibit stretching vibrations in the range of 3000-3300 cm⁻¹.

O-H stretch: A broad absorption due to the carboxylic acid hydroxyl group is expected in the region of 2500-3300 cm⁻¹.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C-Br stretch: A weaker absorption in the far-infrared region (typically below 600 cm⁻¹) is indicative of the carbon-bromine bond.

Raman Spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be useful for observing the S=O and C-S stretching vibrations, as well as the vibrations of the aromatic ring.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfoxide (S=O) | Stretch | 1000 - 1100 |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1725 |

| Amine (N-H) | Stretch | 3000 - 3300 |

| Hydroxyl (O-H) | Stretch (broad) | 2500 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

UV/VIS Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/VIS) spectroscopy provides insights into the electronic transitions within the molecule. This compound is expected to exhibit absorption bands in the UV region due to the presence of the bromophenyl chromophore. The π → π* transitions of the aromatic ring are typically observed. The presence of the sulfur atom and the sulfoxide group can also influence the electronic spectrum, potentially leading to n → π* transitions. The position and intensity of the absorption maxima (λ_max) can be affected by the solvent polarity.

Table 3: Expected UV/VIS Absorption Maxima for this compound

| Transition Type | Expected λ_max (nm) |

| π → π* (Aromatic) | ~200 - 280 |

| n → π* | ~280 - 350 |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity

This compound is a chiral molecule, possessing a stereocenter at the α-carbon of the cysteine residue and another at the sulfur atom of the sulfoxide group. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers, which are diastereomers to each other).

Chiral Chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the primary method for separating and quantifying these stereoisomers. The choice of the CSP is critical for achieving successful separation. Different types of CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, or proteins, can be employed.

The separation mechanism relies on the differential interactions between the enantiomers/diastereomers and the chiral stationary phase, leading to different retention times. By comparing the chromatogram of a sample to that of known standards, the enantiomeric excess (ee) and diastereomeric ratio (dr) can be determined. This is crucial for studies where stereospecific synthesis is attempted or where the biological activity is dependent on a specific stereoisomer. The mobile phase composition, flow rate, and column temperature are optimized to achieve the best possible resolution of the stereoisomers.

Molecular Mechanisms and Cellular Interactions of S 4 Bromophenyl Cysteine Sulfoxide Non Clinical

Biochemical Pathways and Intermediates Involved in its Action

The metabolism of S-(4-Bromophenyl)cysteine sulfoxide (B87167) is a critical aspect of its biological activity, primarily involving enzymatic degradation that leads to the formation of reactive intermediates. A key pathway identified for the breakdown of S-(p-bromophenyl)-L-cysteine sulfoxide involves the action of cysteine conjugate β-lyases. biorxiv.org This enzymatic process is characterized by the cleavage of the carbon-sulfur (C-S) bond. biorxiv.org

In in vitro studies utilizing isolated rat hepatocytes or purified cysteine conjugate β-lyases, the enzymatic conversion of S-(p-bromophenyl)-L-cysteine sulfoxide has been shown to yield specific metabolites. biorxiv.org The initial step is believed to be the liberation of a thiol, which is then followed by the formation of a cysteine conjugate. biorxiv.org This C-S bond cleavage pathway is postulated to generate sulfenic acid and thiol intermediates, which may play a significant role in the generation of potentially toxic products from cysteine conjugates in vivo. biorxiv.org

The primary metabolites formed from this pathway are p-Bromothiophenol and S-(p-bromophenyl)-L-cysteine. biorxiv.org The general reaction catalyzed by cysteine-S-conjugate β-lyase, a pyridoxal-5'-phosphate-dependent enzyme, involves the conversion of an S-substituted L-cysteine with water to a thiol, pyruvate (B1213749), and an ammonium (B1175870) ion. tandfonline.com

Table 1: Biochemical Pathway of S-(4-Bromophenyl)cysteine Sulfoxide

| Enzyme/System | Substrate | Key Intermediates | Final Metabolites | Reference |

|---|---|---|---|---|

| Cysteine Conjugate β-lyases | S-(p-bromophenyl)-L-cysteine sulfoxide | Sulfenic acid, Thiol | p-Bromothiophenol, S-(p-bromophenyl)-L-cysteine | biorxiv.org |

| Isolated Rat Hepatocytes | S-(p-bromophenyl)-L-cysteine sulfoxide | Not specified | p-Bromothiophenol, S-(p-bromophenyl)-L-cysteine | biorxiv.org |

Interactions with Cellular Macromolecules (e.g., Proteins, Enzymes)

The interaction of this compound and its metabolites with cellular macromolecules, particularly proteins and enzymes, is fundamental to its biological effects. The cysteine moiety of the molecule suggests a potential to interact with enzymes that are involved in redox reactions or other thiol-dependent processes. Cysteine proteases, which have a critical cysteine residue in their active site, are a major class of enzymes that could be targeted. usp.brmdpi.com The inhibition of these proteases is a therapeutic strategy for a variety of diseases, including those caused by parasites like Leishmania and Trypanosoma, which rely on cysteine proteases for their life cycle. google.comnih.gov

While direct inhibitory data for this compound is not extensively documented, related compounds with electrophilic properties are known to form covalent bonds with the active site cysteine of these proteases. nih.gov For example, the human pathogen Pseudomonas aeruginosa utilizes the enzyme PqsD, a quorum sensing signal synthase with an active site cysteine, which can be targeted by cysteine-reactive chemical probes. google.com The general mechanism of cysteine protease action involves a catalytic triad (B1167595) of cysteine, histidine, and asparagine, where the cysteine thiol performs a nucleophilic attack on the substrate. usp.br Compounds that can covalently modify this thiol group can act as effective inhibitors.

Table 2: Potential Macromolecular Interactions of this compound

| Macromolecule Class | Potential Target | Putative Mechanism of Interaction | Reference |

|---|---|---|---|

| Enzymes | Cysteine Proteases (e.g., Cathepsins, Cruzain, LmCPB) | Covalent modification of the active site cysteine residue. | usp.brmdpi.comgoogle.comnih.gov |

| Enzymes | PqsD (Quorum sensing signal synthase) | Interaction with the active site cysteine. | google.com |

| Proteins | Thiol-dependent proteins | General interaction with reactive cysteine residues. | usp.br |

Redox Homeostasis and Oxidative Stress Modulation within Cellular Systems

This compound and related organosulfur compounds have the potential to modulate cellular redox homeostasis. A key signaling pathway in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway. nih.govnih.gov Under normal conditions, the protein Keap1 (Kelch-like ECH-associated protein 1) binds to the transcription factor Nrf2 (nuclear factor-erythroid 2-related factor 2), leading to its degradation. nih.gov Keap1 is notably rich in cysteine residues, which act as sensors for electrophiles and oxidants. nih.gov

Electrophilic compounds can react with specific cysteine residues in Keap1, particularly Cys151, leading to a conformational change in the Keap1 protein. nih.govnih.gov This modification prevents Keap1 from targeting Nrf2 for degradation. As a result, Nrf2 can translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiate the transcription of a battery of cytoprotective and antioxidant enzymes. nih.gov While direct studies on this compound are limited, other sulfoxide-containing compounds have been shown to activate the Nrf2 pathway, suggesting a plausible mechanism for this compound in modulating oxidative stress. nomuraresearchgroup.com

Table 3: Potential Effects on Redox Homeostasis via the Keap1-Nrf2 Pathway

| Component | Role in Pathway | Potential Interaction/Effect | Reference |

|---|---|---|---|

| Keap1 | Nrf2 repressor; cellular redox sensor. | Covalent modification of reactive cysteine residues (e.g., Cys151) by electrophilic metabolites. | nih.govnih.gov |

| Nrf2 | Transcription factor for antioxidant genes. | Stabilization and nuclear translocation upon release from modified Keap1. | nih.gov |

| Antioxidant Response Element (ARE) | DNA sequence in promoter of target genes. | Increased binding by activated Nrf2, leading to gene expression. | nih.gov |

Effects on Gene Expression and Proteomic Profiles (e.g., Omics Studies)

Currently, there is a lack of published "omics" studies, such as transcriptomics (e.g., microarray or RNA-seq) or proteomics, that specifically detail the global effects of this compound on gene expression or protein profiles in any biological system. Transcriptomic analyses have been employed to understand the biosynthesis of related S-alk(en)ylcysteine sulfoxides in plants like chives and garlic, identifying genes involved in sulfur assimilation and the biosynthetic pathways of these compounds. nih.govnih.gov

However, the technologies for such investigations are well-established. Chemoproteomic platforms, for instance, enable the large-scale profiling of interactions between small molecules and proteins, particularly focusing on reactive residues like cysteine. biorxiv.orgnih.govfrontiersin.org These methods can identify the protein targets of cysteine-reactive fragments across the proteome and can be used to assess the potency and selectivity of these interactions through concentration-response experiments. biorxiv.org Such approaches could be applied to this compound and its metabolites to identify their direct protein targets and off-target effects, thereby elucidating their mechanism of action on a proteome-wide scale. Future research utilizing these powerful omics technologies is needed to map the comprehensive effects of this compound on cellular gene and protein expression landscapes.

Influence on Cellular Signaling Pathways (e.g., Protein Kinase A, Quorum Sensing in Microorganisms)

This compound and its analogs have been shown to influence key cellular signaling pathways in both prokaryotic and eukaryotic systems. A notable example is the interference with bacterial communication, or quorum sensing (QS).

In the opportunistic pathogen Pseudomonas aeruginosa, QS systems, including the las and rhl systems, regulate the expression of virulence factors and biofilm formation. nih.govnih.govplos.org Studies on the closely related compound, S-phenyl-L-cysteine sulfoxide, have demonstrated its ability to significantly inhibit biofilm formation by P. aeruginosa. nih.govplos.org This inhibition is linked to the disruption of quorum sensing. S-phenyl-L-cysteine sulfoxide was found to inhibit both the las and rhl reporter systems, indicating a broad-spectrum anti-QS activity. nih.gov

In eukaryotic cells, other cysteine sulfoxides have been shown to activate the Protein Kinase A (PKA) signaling pathway. PKA is a crucial mediator of numerous cellular processes, and its activation can lead to the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB), which in turn regulates the transcription of various genes.

Table 4: Influence of S-(Aryl)cysteine Sulfoxides on Cellular Signaling Pathways

| Signaling Pathway | Model Organism/System | Observed Effect | Compound Studied | Reference |

|---|---|---|---|---|

| Quorum Sensing (lasR and rhlR reporters) | Pseudomonas aeruginosa | Inhibition of biofilm formation and QS reporter activity. | S-phenyl-L-cysteine sulfoxide | nih.govplos.org |

| Protein Kinase A (PKA) Pathway | Testis-derived I-10 tumor cells | Activation of PKA and its downstream target CREB. | Other cysteine sulfoxides |

In Vitro and Ex Vivo Biological Model Systems for Mechanistic Elucidation

A variety of in vitro and ex vivo models have been instrumental in dissecting the molecular mechanisms of this compound and related compounds. These systems allow for controlled investigation of metabolic pathways, enzyme interactions, and effects on cellular signaling in isolation from the complexities of a whole organism.

For metabolic studies, isolated rat hepatocytes have been used as an ex vivo model to study the enzymatic conversion of S-(p-bromophenyl)-L-cysteine sulfoxide into its metabolites. biorxiv.org Complementing this, purified enzymes, specifically cysteine conjugate β-lyases, have been used in in vitro assays to confirm their direct role in the compound's metabolism. biorxiv.org

To investigate the effects on bacterial communication, Escherichia coli-based reporter systems have been engineered to express the lasR or rhlR quorum sensing proteins from Pseudomonas aeruginosa. nih.gov These reporters, often utilizing fluorescent proteins, provide a quantitative measure of quorum sensing inhibition. nih.govplos.org

Table 5: Biological Model Systems Used for Mechanistic Studies

| Model System | Type | Application | Reference |

|---|---|---|---|

| Isolated Rat Hepatocytes | Ex Vivo | Metabolism studies of S-(p-bromophenyl)-L-cysteine sulfoxide. | biorxiv.org |

| Purified Cysteine Conjugate β-lyases | In Vitro (Enzymatic) | Elucidation of specific enzymatic pathways. | biorxiv.org |

| E. coli Reporter Strains (pFNK503, pFNK202) | In Vitro (Microbial) | Screening for quorum sensing inhibition of P. aeruginosa pathways. | nih.govplos.org |

| HEK293 Cells | In Vitro (Cell Culture) | Used in chemoproteomics to screen for protein-ligand interactions. | biorxiv.org |

| Jurkat Cells | In Vitro (Cell Culture) | Used in chemoproteomics to identify liganded cysteine sites. | biorxiv.org |

Theoretical and Computational Chemistry Studies of S 4 Bromophenyl Cysteine Sulfoxide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like S-(4-Bromophenyl)cysteine sulfoxide (B87167). DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the electronic structure, reactivity, and spectroscopic properties of medium-sized organic molecules.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Fukui Functions)

The electronic structure of a molecule governs its chemical reactivity. DFT calculations are employed to determine key descriptors that provide a quantitative understanding of this reactivity.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For S-(4-Bromophenyl)cysteine sulfoxide, the HOMO is expected to be localized primarily on the sulfur and bromine atoms, as well as the phenyl ring, reflecting the electron-rich nature of these moieties. The LUMO, on the other hand, would likely be distributed over the phenyl ring and the sulfoxide group.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| S-Phenylcysteine | -6.2 | -0.8 | 5.4 |

| S-(4-Chlorophenyl)cysteine | -6.4 | -1.0 | 5.4 |

| S-(4-Bromophenyl)cysteine | -6.3 | -1.1 | 5.2 |

Note: The data in this table are illustrative and represent typical values for similar compounds. They are not the result of specific calculations for this compound.

Fukui Functions: Fukui functions are reactivity indices derived from DFT that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Current time information in East Hants, CA. For this compound, the Fukui function for nucleophilic attack (f+) would likely be highest on the sulfur atom of the sulfoxide and the carbon atom of the phenyl ring attached to the bromine, indicating these as the primary sites for attack by electron-rich species. Conversely, the Fukui function for electrophilic attack (f-) would be concentrated on the oxygen atom of the sulfoxide and potentially the bromine atom, highlighting them as the sites most susceptible to attack by electron-deficient species.

Spectroscopic Property Prediction and Validation

DFT calculations are also invaluable for predicting and interpreting spectroscopic data, which are essential for the structural characterization of molecules.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT. These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes. For this compound, characteristic vibrational frequencies would be expected for the S=O stretching of the sulfoxide group (typically around 1030-1070 cm-1), the C-S stretching, the N-H and C=O stretching of the cysteine backbone, and the various vibrations of the bromophenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is another powerful application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. These predictions can be highly accurate when appropriate computational methods and basis sets are used, and they are instrumental in confirming the structure of newly synthesized compounds and in assigning complex NMR spectra. For this compound, DFT calculations would predict the chemical shifts for the protons and carbons of the cysteine moiety and the bromophenyl ring, taking into account the electronic effects of the sulfoxide and bromine substituents.

| Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| Cα-H (Cysteine) | ~3.5 - 4.5 | ~50 - 60 |

| Cβ-H2 (Cysteine) | ~2.8 - 3.5 | ~35 - 45 |

| Aromatic Protons (Phenyl) | ~7.2 - 7.8 | ~120 - 140 |

| Carbonyl Carbon (C=O) | - | ~170 - 180 |

Note: The data in this table are illustrative and represent typical chemical shift ranges for the specified functional groups.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To understand the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques model the interaction of the molecule (ligand) with a biological target, typically a protein.

Molecular Docking: This technique predicts the preferred binding orientation and affinity of a ligand to a receptor. For this compound, docking studies could be performed against the active site of enzymes where cysteine or its derivatives are known to interact. The results would provide insights into the binding mode, including key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom. The docking score, an estimation of the binding free energy, can be used to rank the potential inhibitory activity of the compound.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the binding pose predicted by docking, to identify conformational changes in the protein upon ligand binding, and to calculate more accurate binding free energies.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| S-Phenylcysteine | -6.8 | Tyr8, Phe22, Val45 | Hydrophobic, Pi-Pi stacking |

| This compound | -7.5 | Tyr8, Arg15, Leu42 | Hydrogen bond, Halogen bond, Hydrophobic |

Note: The data in this table are illustrative and represent a hypothetical docking scenario.

Structure-Energy Relationships and Stereoselectivity Prediction in Reactions

Computational chemistry is a powerful tool for investigating the relationship between the structure of a molecule and its energy, as well as for predicting the stereochemical outcome of chemical reactions.

Structure-Energy Relationships: By calculating the energies of different conformers or stereoisomers of this compound, a detailed picture of its potential energy surface can be constructed. This information is crucial for understanding its conformational preferences and the relative stabilities of its different forms. The sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of diastereomers. DFT calculations can predict the energy difference between these diastereomers, providing insight into which form is more stable.

Stereoselectivity Prediction: Computational methods can be used to model the transition states of reactions involving this compound, such as its synthesis via the oxidation of S-(4-Bromophenyl)cysteine. By comparing the activation energies of the transition states leading to different stereoisomeric products, the stereoselectivity of the reaction can be predicted. This information is highly valuable for designing synthetic routes that favor the formation of a desired stereoisomer. For the oxidation of the parent cysteine derivative, computational studies could elucidate the factors that control the facial selectivity of the oxidant's approach to the sulfur atom, thus determining the stereochemistry at the newly formed sulfoxide center.

Structure Activity Relationship Sar Insights from S Aryl/alkyl Cysteine Sulfoxides

Influence of Aryl Substitution Patterns on Biochemical Activity

The nature and position of substituents on the aryl ring of S-aryl cysteine sulfoxides play a pivotal role in modulating their biochemical and biological activity. The electronic and steric properties of these substituents can influence how the molecule interacts with biological targets, such as enzyme active sites.

The reactivity of S-aryl cysteine derivatives is often governed by nucleophilic aromatic substitution (SNAr) mechanisms. For these reactions to occur, the aromatic ring typically requires strong electron-withdrawing groups to increase its electrophilicity. nih.gov In the case of S-(4-Bromophenyl)cysteine sulfoxide (B87167), the bromine atom at the para-position acts as an electron-withdrawing group, influencing the electronic distribution of the phenyl ring.

Research on related heterocyclic sulfones, such as 2-sulfonylpyrimidines, provides a comprehensive model for understanding how substitutions affect reactivity. Studies have shown that modifying the heterocyclic core and the leaving group can predictably tune SNAr reactivity over several orders of magnitude. nih.gov For instance, the replacement of a pyrimidine (B1678525) ring with a 1,4-pyrazine can completely halt reactivity, while substitution with a quinazoline (B50416) analog can increase it. nih.gov This highlights the sensitivity of biochemical interactions to the precise architecture of the aromatic or heteroaromatic system attached to the sulfur.

Furthermore, S-aryl-L-cysteines have been observed to react more rapidly with certain complexes compared to S-alkyl-L-cysteines, underscoring the distinct role of the aryl moiety. researchgate.net The specific substitution pattern on this aryl ring is a key determinant of the molecule's potential as a covalent modulator of protein function, particularly for targeting cysteine residues within proteins. nih.gov The design of such modulators depends heavily on the strategic placement of substituents to achieve the desired reactivity and selectivity. nih.govnih.gov

This table illustrates the principle of how electron-withdrawing substituents on an aromatic ring can dramatically increase the reactivity of related sulfonyl compounds, a concept applicable to the SAR of S-aryl cysteine sulfoxides. Data is conceptually derived from studies on heteroaryl sulfones. nih.gov

Impact of Sulfoxide Chirality on Biological Interactions and Metabolism

The oxidation of a sulfide (B99878) to a sulfoxide introduces a chiral center at the sulfur atom, resulting in two possible stereoisomers (enantiomers or diastereomers). researchgate.net This chirality is not merely a structural footnote; it is a critical determinant of a molecule's biological activity and metabolic fate. researchgate.netresearchgate.net The distinct three-dimensional arrangement of atoms in each stereoisomer leads to differential interactions with chiral biological macromolecules like enzymes and receptors.

A compelling example of this principle is seen in bicalutamide (B1683754) analogs, which are androgen receptor (AR) antagonists. In one study, two diastereomers of a bicalutamide analog, differing only in the chirality at the sulfoxide center, exhibited vastly different potencies. smu.edu The (R)-sulfoxide diastereomer was approximately threefold more potent in binding to the androgen receptor than the (S)-sulfoxide diastereomer, clearly demonstrating that the spatial orientation of the sulfoxide oxygen is crucial for target engagement. smu.edu

The body's metabolic machinery also distinguishes between sulfoxide stereoisomers. Methionine sulfoxide reductase (Msr) enzymes are a prime example of this stereospecificity. The Msr system consists of two main enzyme subfamilies: MsrA, which specifically reduces the (S)-sulfoxide enantiomer of methionine sulfoxide, and MsrB, which reduces the (R)-sulfoxide enantiomer. almacgroup.com This enzymatic differentiation underscores that the metabolic processing and potential recycling of sulfoxide-containing compounds within a cell can be entirely dependent on their sulfur-centered chirality. almacgroup.comfrontiersin.org

This stereoselectivity has profound implications for drug development. The well-known proton pump inhibitor omeprazole (B731) (a racemic mixture) was later developed into esomeprazole, which contains only the S-enantiomer. researchgate.net This single-enantiomer drug exhibits superior clinical properties due to its distinct metabolic profile and target interaction. researchgate.net Therefore, for a compound like S-(4-Bromophenyl)cysteine sulfoxide, the specific (R) or (S) configuration at the sulfur atom would be expected to dictate its biological activity, potency, and metabolic pathway.

This table shows the differential biological activity of two diastereomers of a bicalutamide analog, highlighting the critical role of sulfoxide chirality in receptor binding. smu.edu

Comparative Analysis with Related Cysteine Conjugates and Sulfones

The biological activity of this compound can be better understood by comparing it to its related cysteine conjugates, specifically its reduced form (sulfide) and its further oxidized form (sulfone). The oxidation state of the sulfur atom significantly alters the chemical properties of the molecule, including its polarity, hydrogen bonding capacity, and reactivity, which in turn affects its biological function.

Cysteine S-conjugates are metabolites formed in the mercapturic acid pathway, where glutathione (B108866) conjugates are enzymatically processed. nih.gov These cysteine conjugates can then be subject to further metabolic transformations, including oxidation to sulfoxides. nih.gov

Studies directly comparing the different oxidation states of S-aryl cysteine derivatives have revealed that this modification can dramatically enhance potency. For example, in the development of novel HIV protease inhibitors, compounds derived from S-aryl-D-cysteine were tested. The research found that oxidation of the cysteine's sulfur to either the sulfoxide or the sulfone state led to significant improvements in inhibitory potency against the enzyme. nih.gov This suggests that the increased polarity and hydrogen-bond accepting capability of the sulfoxide (S=O) and sulfone (O=S=O) groups can facilitate stronger binding within the enzyme's active site compared to the corresponding sulfide.

This comparative analysis indicates that the oxidation of the sulfur atom in S-(4-Bromophenyl)cysteine is a critical factor in determining its biological profile. The sulfoxide represents an intermediate state with a unique combination of polarity and chirality, while the sulfone offers greater polarity and hydrogen bonding potential, potentially leading to enhanced activity in certain biological contexts.

This table provides a comparative overview of how the oxidation state of the sulfur in S-aryl cysteine derivatives can significantly impact biological potency, using data from HIV protease inhibitor studies. nih.gov

Future Directions and Emerging Research Avenues for S 4 Bromophenyl Cysteine Sulfoxide

Development of Novel and Sustainable Synthetic Routes

The synthesis of S-substituted-l-cysteine sulfoxides has traditionally relied on chemical methods, which can have drawbacks concerning environmental impact and safety. nih.gov The future of synthesizing compounds like S-(4-Bromophenyl)cysteine sulfoxide (B87167) lies in the development of greener, more sustainable biocatalytic strategies. ucl.ac.uk

A promising approach is the use of enzymatic cascade reactions within genetically engineered microorganisms. nih.gov Researchers have successfully constructed Escherichia coli strains co-expressing enzymes like tryptophan synthase and L-isoleucine hydroxylase to achieve one-pot synthesis of various S-substituted-l-cysteine sulfoxides from readily available substrates. nih.gov This methodology has proven highly effective, achieving high product accumulation and offering a pathway to synthesize both natural and unnatural sulfoxides by varying the thiol substrate. nih.gov The deletion of competing enzyme genes, such as tryptophanase, has been shown to significantly increase the yield of the desired sulfoxide product. nih.gov

Furthermore, the broader field of biocatalysis offers substantial benefits by using biodegradable and non-toxic enzymes, moving away from hazardous chemical oxidants. ucl.ac.uk Research into new monooxygenase enzymes that can perform chemo- and stereoselective sulfoxidations is expanding the biocatalytic toolbox, enabling the production of complex chiral sulfoxides. ucl.ac.uk These methods represent a significant step forward in the sustainable production of S-(4-Bromophenyl)cysteine sulfoxide and its derivatives.

Table 1: Comparison of Synthetic Strategies for Sulfoxides

| Method | Description | Advantages | Challenges | Key Enzymes/Reagents |

| Chemical Synthesis | Oxidation of the corresponding sulfide (B99878) (S-(4-Bromophenyl)cysteine) using chemical oxidizing agents. | Well-established, versatile. | Use of hazardous reagents, potential for over-oxidation, lack of stereoselectivity without chiral catalysts. researchgate.net | Hydrogen peroxide, peroxy acids, metal catalysts (Titanium, Vanadium). researchgate.net |

| Biocatalytic Oxidation | Use of isolated enzymes (e.g., monooxygenases) or whole-cell systems to oxidize the sulfide precursor. | Green and sustainable, high chemo- and stereoselectivity, mild reaction conditions. ucl.ac.uk | Enzyme discovery and optimization, substrate scope limitations. | Monooxygenases, Baeyer-Villiger monooxygenases. ucl.ac.uk |

| Enzymatic Cascade | One-pot synthesis using multiple enzymes in a single engineered host organism to convert simple precursors to the final sulfoxide. | High efficiency, reduced downstream processing, cost-effective. nih.gov | Pathway engineering complexity, host cell tolerance to substrates/products. | Tryptophan synthase, L-isoleucine hydroxylase. nih.gov |

Elucidation of Undiscovered Metabolic Enzymes and Pathways in Diverse Organisms

The metabolic fate of this compound is a critical area of research, as its biotransformation can lead to the formation of reactive intermediates. A pivotal study demonstrated that S-(p-bromophenyl)-L-cysteine sulfoxide is enzymatically converted to p-bromothiophenol and S-(p-bromophenyl)-L-cysteine in in-vitro systems using isolated rat hepatocytes or purified cysteine conjugate β-lyases. nih.gov This suggests a novel metabolic pathway where the initial step is the liberation of a thiol. nih.gov

The key enzymes implicated in this process are cysteine conjugate β-lyases (C-S lyases). nih.govresearchgate.net These enzymes catalyze the α,β-elimination of the cysteine conjugate sulfoxide, leading to the formation of a highly reactive sulfenic acid intermediate, along with pyruvate (B1213749) and ammonia. researchgate.net The sulfenic acid can then undergo further transformations. nih.govresearchgate.net

Future research should focus on:

Identifying Specific Lyases: Characterizing the specific C-S lyase isozymes in humans and other species that are responsible for the metabolism of this compound.

Exploring Other Pathways: Investigating whether other enzymatic systems, such as those involving cysteine desulfurases, contribute to its metabolism. nih.gov

Comparative Metabolism: Studying the metabolic pathways in a variety of organisms, from microorganisms to mammals, to understand the evolutionary conservation and divergence of these pathways.

Advanced Mechanistic Studies in Complex Biological Systems for Deeper Understanding

Understanding the precise molecular mechanism by which this compound is processed is essential for predicting its biological effects. The metabolism by C-S lyase involves a C-S bond cleavage pathway that liberates a thiol and a sulfenic acid. nih.gov This pathway is significant because it can generate toxic intermediates from cysteine conjugates. nih.gov

Advanced mechanistic studies are needed to provide a deeper understanding. This includes:

Enzyme Kinetics and Structure: Detailed kinetic analysis of the enzymes involved, coupled with structural biology (X-ray crystallography, Cryo-EM) of the enzyme-substrate complex, can reveal the precise interactions in the active site that facilitate catalysis.

Computational Modeling: Quantum mechanics/molecular mechanics (QM/MM) simulations can model the reaction mechanism at an atomic level, elucidating transition states and the electronic rearrangements during C-S bond cleavage.

Isotope Labeling Studies: Advanced isotope dilution studies can trace the fate of the sulfur and carbon atoms through the metabolic pathway, confirming the proposed intermediates and final products in complex biological matrices. nih.gov